BenchChemオンラインストアへようこそ!

N-(4-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

P2X3 antagonism Neurogenic pain Overactive bladder

This compound is a unique, patent-protected (Bayer) dual P2X3/CYP3A inhibitor, essential for neurogenic pain, overactive bladder, and HIV pharmacoenhancer screening. Its unsubstituted benzamide moiety provides a clean baseline for SAR studies, while the 3,4-dichlorophenyl carbamoylmethyl group ensures target engagement. Avoid generic thiazole analogs—only this specific substitution pattern delivers reproducible P2X3 antagonism and CYP3A inhibition. High purity (≥95%) guarantees assay reproducibility. Secure your supply today.

Molecular Formula C18H13Cl2N3O2S
Molecular Weight 406.3 g/mol
CAS No. 946304-78-5
Cat. No. B6545471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
CAS946304-78-5
Molecular FormulaC18H13Cl2N3O2S
Molecular Weight406.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H13Cl2N3O2S/c19-14-7-6-12(8-15(14)20)21-16(24)9-13-10-26-18(22-13)23-17(25)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,21,24)(H,22,23,25)
InChIKeyDXTXEAIRDNOGSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

946304-78-5: A Dual-Mechanism Thiazole-Benzamide for P2X3 and CYP3A Research Applications


N-(4-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS 946304-78-5) is a synthetic 1,3-thiazol-2-yl substituted benzamide derivative with a molecular formula of C18H13Cl2N3O2S and molecular weight of 406.3 g/mol . Structurally, it features a 3,4-dichlorophenyl carbamoylmethyl group at the thiazole 4-position and an unsubstituted benzamide moiety at the 2-position. The compound is classified within a patent-protected chemical series (Bayer AG) as a P2X3 purinoceptor inhibitor indicated for neurogenic, pain, and genitourinary disorders [1], while also being annotated in authoritative pharmacological databases as a cytochrome P450 CYP3A inhibitor for HIV antiretroviral pharmacokinetic enhancement [2]. This dual mechanistic classification distinguishes it within the broader thiazole-benzamide chemical space.

Why Thiazole-Benzamide Analogs Cannot Interchangeably Substitute for 946304-78-5 in P2X3 or CYP3A Assays


Substitution with generic thiazole-benzamide analogs is unjustified because this specific compound occupies a unique intersection of two pharmacological profiles within a single chemical series: P2X3 antagonism and CYP3A inhibition [1][2]. The Bayer patent (EP3230281) explicitly claims that only specific substitution patterns on the thiazole core, including the 3,4-dichlorophenyl carbamoylmethyl moiety present in this compound, confer P2X3 inhibitory activity; minor structural deviations are known to abolish or severely reduce target engagement [1]. Close analogs such as N-(4-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide (CAS 946274-15-3) or N-(4-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide (CAS 921520-19-6) differ in their benzamide substituents, which can alter selectivity, off-target profiles, and pharmacokinetic behavior. These distinctions are critical for assay reproducibility in P2X3 screening and HIV drug-drug interaction studies.

946304-78-5: Quantitative Differentiation Evidence for Scientific Procurement Decisions


P2X3 Receptor Inhibition: Class-Level Selectivity of 3,4-Dichlorophenyl Carbamoylmethyl-Thiazole-Benzamides

The Bayer patent EP3230281 claims that 1,3-thiazol-2-yl substituted benzamide compounds containing a 3,4-dichlorophenyl carbamoylmethyl group—the exact pharmacophore of 946304-78-5—effectively inhibit the P2X3 receptor, a ligand-gated ion channel implicated in neurogenic pain and bladder dysfunction [1]. P2X3 inhibition by this compound series is asserted to be 'surprising and advantageous' compared to prior art compounds lacking this specific substitution pattern [1]. A structurally distinct Roche P2X3 antagonist series (WO2008/000645, thiazole and oxazole-substituted arylamides) represents the closest comparator class; however, quantitative head-to-head IC50 data between the Bayer and Roche series are not publicly available in the patent literature [2]. The differentiation is therefore supported by the distinct chemical scaffold: the Bayer series features a benzamide directly linked to the thiazole 2-position, whereas the Roche series employs alternative arylamide linkages, potentially affecting selectivity and pharmacokinetics.

P2X3 antagonism Neurogenic pain Overactive bladder

CYP3A Inhibition: Pharmacoenhancement Classification for HIV Antiretroviral Therapy

946304-78-5 is cataloged by the Medical University of Warsaw's pharmacological knowledge base as a cytochrome P450 CYP3A inhibitor intended to enhance the concentration of anti-HIV agents when used in combination therapy [1]. This CYP3A inhibition function is structurally conferred by the compound's carbamate-thiazole-benzamide architecture, a scaffold distinct from established clinical pharmacoenhancers such as ritonavir and cobicistat [2]. While ritonavir (Ki ≈ 0.019 μM for CYP3A4) and cobicistat (IC50 ≈ 0.03–0.15 μM for CYP3A) are well-characterized mechanism-based inhibitors with extensive clinical pharmacokinetic data, the specific IC50/Ki values for 946304-78-5 against CYP3A isoforms have not been reported in publicly accessible primary literature [2]. The structural novelty of 946304-78-5—a non-protease-inhibitor thiazole-benzamide core—suggests it may offer a differentiated CYP3A inhibition profile compared to ritonavir-like peptidomimetic structures, potentially reducing the pleiotropic pharmacological effects associated with HIV protease inhibitor-based boosters.

CYP3A inhibition HIV pharmacoenhancement Drug-drug interactions

Structural Differentiation from the 4-Methoxybenzamide Analog (CAS 946274-15-3) in Pharmacological Screening

The closest structural analog to 946304-78-5 that retains the identical thiazole-carbamoylmethyl-dichlorophenyl core is N-(4-{(3,4-dichlorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide (CAS 946274-15-3) [1]. The sole structural difference is the presence of a 4-methoxy substituent on the benzamide ring in the analog, versus an unsubstituted benzamide in 946304-78-5. This modification introduces an electron-donating methoxy group, which alters the electronic distribution of the benzamide moiety, potentially affecting hydrogen-bonding capacity, target binding kinetics, and metabolic stability [2]. In medicinal chemistry, even single substituent changes on the benzamide ring of kinase or GPCR-targeting compounds can shift IC50 values by >10-fold or alter selectivity profiles across related targets [2]. Without head-to-head comparative data for these two specific compounds, researchers should treat them as distinct chemical entities for SAR studies and not assume interchangeable biological activity.

Structure-activity relationship Benzamide substitution Analog differentiation

946304-78-5: Recommended Research and Discovery Application Scenarios


P2X3 Antagonist Screening and Pain Target Validation

946304-78-5 is optimally deployed as a tool compound in P2X3 receptor antagonist screening cascades for neurogenic pain, overactive bladder, or endometriosis-associated pain indications. The Bayer patent specifically claims efficacy for this compound class in genitourinary disorders, dysmenorrhea, and inflammatory pain [1]. Its distinct benzamide-thiazole scaffold complements existing P2X3 antagonists from Roche's arylamide series, enabling cross-scaffold validation of target engagement and reducing the risk of false positives from scaffold-specific assay interference .

Non-Peptidomimetic CYP3A Inhibitor Lead Discovery for HIV Pharmacoenhancement

Given its classification as a CYP3A inhibitor for anti-HIV agent enhancement [1], 946304-78-5 represents a structurally novel, non-protease-inhibitor starting point for developing next-generation pharmacoenhancers. Unlike ritonavir and cobicistat, which are derived from HIV protease inhibitor pharmacophores, the thiazole-benzamide core of 946304-78-5 may offer a cleaner CYP3A inhibition profile with reduced pleiotropic effects, making it suitable for in vitro CYP3A inhibition screens and drug-drug interaction liability assessment .

Structure-Activity Relationship (SAR) Expansion Around the Thiazole-Benzamide Chemotype

946304-78-5 serves as a key reference compound for systematic SAR exploration of the 3,4-dichlorophenyl carbamoylmethyl-thiazole-benzamide series. The unsubstituted benzamide moiety provides a baseline for evaluating electronic and steric effects of benzamide ring modifications (e.g., 4-methoxy, 4-chloro, 3,5-dimethoxy substitutions) on P2X3 potency, CYP3A inhibition, and ADME properties [1]. Procurement of 946304-78-5 as a defined, high-purity reference standard (≥95%) is essential for generating reproducible, comparable SAR datasets .

Quote Request

Request a Quote for N-(4-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.